N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
CAS No.: 946332-54-3
Cat. No.: VC11930364
Molecular Formula: C20H13F5N2O2
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946332-54-3 |
|---|---|
| Molecular Formula | C20H13F5N2O2 |
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | N-(2,5-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
| Standard InChI Key | QKCKXWMTEYCWKU-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact compound are not readily available, its structural similarity to other dihydropyridine derivatives suggests the following general synthetic pathway:
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Formation of the Dihydropyridine Core:
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A Hantzsch reaction involving an aldehyde, β-ketoester, and ammonia or an amine derivative.
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Introduction of Substituents:
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The difluorophenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution or coupling reactions.
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Carboxamide Formation:
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Amide bond formation using carboxylic acid derivatives or acyl chlorides with appropriate amines.
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Table 2: General Synthesis Steps
| Step | Reagents/Conditions |
|---|---|
| Dihydropyridine Core | Aldehyde + β-ketoester + Ammonia |
| Substituent Addition | Halogenated precursors + Base |
| Amide Formation | Acid chloride + Amine |
Pharmaceutical Applications
Dihydropyridine derivatives are well-known for their pharmacological activities, particularly as calcium channel blockers used in cardiovascular diseases. The addition of fluorine atoms in this compound suggests potential for improved receptor binding and metabolic stability.
Hypothetical Uses:
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Antihypertensive agent
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Anti-inflammatory properties (based on docking studies in related compounds)
Agrochemical Applications
Fluorinated aromatic compounds are widely used in agrochemicals due to their enhanced stability and bioactivity against pests and pathogens.
Hypothetical Uses:
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Insecticide or nematicide
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Plant growth regulator
Research Findings on Related Compounds
While specific studies on this compound are unavailable, related dihydropyridine carboxamides have shown promising results in molecular docking studies and biological evaluations:
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Molecular Docking:
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Biological Activity:
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